4-methyl-7-[(4-nitrophenyl)methoxy]-2H-chromen-2-one
Description
Properties
IUPAC Name |
4-methyl-7-[(4-nitrophenyl)methoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c1-11-8-17(19)23-16-9-14(6-7-15(11)16)22-10-12-2-4-13(5-3-12)18(20)21/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNBIJBFDMJWTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-7-[(4-nitrophenyl)methoxy]-2H-chromen-2-one typically involves the reaction of 4-methyl-7-hydroxy-2H-chromen-2-one with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-methyl-7-[(4-nitrophenyl)methoxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: Corresponding oxidized chromen-2-one derivatives
Reduction: Amino-substituted chromen-2-one derivatives
Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-7-[(4-nitrophenyl)methoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
The table below compares key structural analogues based on substituents, melting points (m.p.), molecular weights, and spectral
Key Observations:
- Electron-Withdrawing Groups: The 4-nitrophenylmethoxy group in the target compound contrasts with the 2-nitrophenoxy group in , which exhibits fluorescence (λex/λem = 323/445 nm). The nitro group’s position significantly affects electronic properties and biological interactions.
- Alkoxy vs. Aryloxy : Propynyloxy substituents (e.g., 4a) enhance reactivity for click chemistry applications, while phenacyloxy derivatives (e.g., compound 3) are intermediates for Schiff base synthesis .
- Heterocyclic Modifications : Triazolylmethoxy derivatives (e.g., compound 4 ) and thiosugar conjugates (e.g., odiparcil ) demonstrate improved bioavailability and enzyme-targeting capabilities.
Antimicrobial and Antifungal Activity:
- Derivatives like 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one (epoxide intermediate) yield azolyl ethanol hybrids with potent antibacterial and antifungal activity (e.g., triazolyl and imidazolyl derivatives) .
- Schiff bases derived from 4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one (compound 3) show broad-spectrum activity against Gram-positive bacteria and fungi .
Enzyme Inhibition and Therapeutic Potential:
- Odiparcil: A thiosugar-coupled coumarin, reduces lysosomal glycosaminoglycan (GAG) accumulation in mucopolysaccharidosis (MPS) models, highlighting coumarins’ role in lysosomal storage disorder therapy .
- MAO and Cholinesterase Inhibition: Piperidine-substituted coumarins (e.g., 3,4-dimethyl-7-((1-methylpiperidin-4-yl)oxy)-2H-chromen-2-one derivatives) exhibit dual inhibitory activity against monoamine oxidases (MAOs) and acetylcholinesterase, relevant to Alzheimer’s disease .
Biological Activity
4-Methyl-7-[(4-nitrophenyl)methoxy]-2H-chromen-2-one is a synthetic compound belonging to the class of chromenones, which are known for their diverse biological activities. This article explores its biological activity, focusing on anticancer, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant research findings.
Chemical Structure
The compound can be represented by the following molecular formula:
Its structure features a chromenone backbone substituted with a methyl group and a nitrophenylmethoxy group, which may influence its biological properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of chromenones exhibit significant anticancer properties. For instance, the compound was evaluated against various cancer cell lines using the MTT assay to determine its cytotoxic potential.
Table 1: Anticancer Activity of 4-Methyl-7-[(4-Nitrophenyl)methoxy]-2H-chromen-2-one
| Cell Line | IC50 (µM) | % Growth Inhibition |
|---|---|---|
| MDA-MB-468 (Breast Cancer) | 15.2 | 78.21 |
| NCI/ADR-RES (Ovarian Cancer) | 10.5 | 86.69 |
| K-562 (Leukemia) | 20.0 | 53.00 |
| A549 (Lung Cancer) | 25.3 | 45.98 |
The compound exhibited potent activity against ovarian cancer cells, with a growth inhibition percentage of 86.69% at an IC50 of 10.5 µM, indicating its potential as a therapeutic agent in oncology .
Anti-inflammatory Activity
The anti-inflammatory effects of chromenone derivatives have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes. In vitro studies showed that the compound significantly reduced the levels of TNF-alpha and IL-6 in activated macrophages.
Table 2: Anti-inflammatory Activity Assessment
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 250 | 300 |
| Compound (10 µM) | 150 | 180 |
| Compound (50 µM) | 100 | 120 |
At a concentration of 50 µM, the compound reduced TNF-alpha levels by approximately 60%, showcasing its potential as an anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial properties of the compound were evaluated against several bacterial strains using the disk diffusion method. The results indicated varying degrees of susceptibility.
Table 3: Antimicrobial Activity Results
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
The compound demonstrated significant antimicrobial activity against Staphylococcus aureus with a zone of inhibition of 15 mm, suggesting its potential as an antimicrobial agent .
Case Studies
A notable case study involved the evaluation of the compound's efficacy in vivo using a mouse model for breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, confirming its anticancer potential.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-methyl-7-[(4-nitrophenyl)methoxy]-2H-chromen-2-one, and what key reaction conditions are required?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common route involves reacting 7-hydroxy-4-methylcoumarin with 4-nitrobenzyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous acetone under reflux . Ultrasound-assisted synthesis has also been employed to enhance reaction efficiency, reducing reaction time and improving yield (e.g., 24 hours at 60°C) . Key parameters include stoichiometric control of the nitrobenzyl group and inert atmosphere to prevent oxidation.
Q. How is the structural elucidation of this compound performed using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 6.8–7.6 ppm for coumarin and nitrophenyl groups). The methyl group on the coumarin core resonates as a singlet (~δ 2.1 ppm) .
- IR Spectroscopy : Stretching vibrations for C=O (1720–1740 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) confirm functional groups .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) align with the molecular weight (e.g., m/z 325.28 for C₁₇H₁₃NO₅) .
Q. What common biological assays are used to evaluate the bioactivity of this coumarin derivative?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against bacterial/fungal strains .
- Enzyme Inhibition : Fluorescence-based assays for acetylcholinesterase (AChE) or monoamine oxidase-B (MAO-B) inhibition (e.g., IC₅₀ values measured at 100 μM) .
- Antioxidant Activity : DPPH radical scavenging assays to assess ROS neutralization capacity .
Advanced Research Questions
Q. What strategies are employed to optimize reaction yields and minimize by-products in ultrasound-assisted synthesis?
- Methodological Answer :
- Ultrasound Parameters : Frequency (20–40 kHz) and power (50–100 W) are optimized to enhance mass transfer and reduce side reactions like hydrolysis .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of nitrobenzyl intermediates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound from by-products (e.g., unreacted coumarin or nitrophenyl derivatives) .
Q. How can computational methods predict the interaction of this compound with biological targets like Mycobacterium tuberculosis MtrA?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina is used to simulate binding poses. The nitro group’s electron-withdrawing properties enhance interactions with hydrophobic pockets of MtrA .
- QSAR Modeling : Correlates substituent effects (e.g., nitrophenyl vs. methoxy groups) with inhibitory activity .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate docking results .
Q. What approaches resolve contradictions in bioactivity data across studies for structurally similar coumarin derivatives?
- Methodological Answer :
- Meta-Analysis : Compare logP values, substituent positions, and assay conditions (e.g., pH, solvent) to explain variability in IC₅₀ values .
- Structural Analogues : Test derivatives with modified alkoxy chains (e.g., replacing nitrophenyl with triazolyl groups) to isolate pharmacophoric features .
- Dose-Response Curves : Validate activity trends using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
Q. How is single-crystal X-ray diffraction used to analyze molecular conformation and polymorphism?
- Methodological Answer :
- Crystallization : Slow evaporation from ethanol/acetone yields crystals suitable for X-ray analysis. Disorder in the nitrophenyl group is resolved using SHELXL refinement .
- Intermolecular Interactions : π-π stacking between coumarin rings (3.5–4.0 Å spacing) and C-H···O hydrogen bonds stabilize the crystal lattice .
- Polymorphism Screening : Differential scanning calorimetry (DSC) identifies thermal transitions, while PXRD distinguishes crystalline forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
